[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid)
Description
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) (CAS 1322625-02-4) is a trifunctional crosslinker designed for biochemical applications. Its structure integrates three key components:
- Biotin: Enables high-affinity binding to streptavidin/avidin, facilitating purification or detection .
- Dithiomethylenemalonic acid core: Contains a disulfide bond that enables dynamic thiol exchange reactions, allowing reversible conjugation with cysteine residues or other thiol-containing molecules .
- 4-Aminobutyric acid (GABA) units: Provide terminal amine groups for covalent conjugation (e.g., with carboxylates or activated esters) and introduce flexibility due to their four-carbon chain .
This compound is priced at $300 for 5 mg (sc-221365), making it a cost-effective tool for constructing modular molecular networks in redox-responsive systems .
Properties
IUPAC Name |
4-[[3-(3-carboxypropylamino)-3-oxo-2-[3-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoylamino]propanoyl]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N6O9S3/c33-18(6-2-1-5-17-22-16(15-42-17)30-26(41)32-22)27-12-14-44-43-13-9-19(34)31-23(24(39)28-10-3-7-20(35)36)25(40)29-11-4-8-21(37)38/h16-17,22-23H,1-15H2,(H,27,33)(H,28,39)(H,29,40)(H,31,34)(H,35,36)(H,37,38)(H2,30,32,41)/t16?,17-,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGXSMHQQNUTBY-JQHMZKTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)NC(C(=O)NCCCC(=O)O)C(=O)NCCCC(=O)O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N6O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Dithiomethylenemalonic Acid Intermediate
Based on patent CN104649929A, malonic acid derivatives are modified via thiol-ene reactions:
Reaction Scheme 1
Typical Conditions
Biotin Conjugation
Patent US20040110228A1 details biotinylation strategies for complex molecules:
Procedure
GABA Functionalization
From PMC7163309, amine coupling to activated esters follows:
Optimized Parameters
| Parameter | Value |
|---|---|
| GABA:Core molar ratio | 2.5:1 |
| Coupling reagent | HBTU/HOBt |
| Solvent | DMF/CH₂Cl₂ (1:4) |
| Reaction time | 24 hr |
| Temperature | 0°C → rt |
Critical Quality Controls
-
Residual GABA: ≤0.5% (HPLC)
-
Diastereomeric purity: ≥95% (Chiral SFC)
Process Optimization Challenges
Sulfur Stability Issues
Data from CymitQuimica indicates sensitivity to oxidation:
Stabilization Methods
-
Use 0.1% BHT in all reaction steps
-
Purge solvents with N₂ before use
-
Final product storage: -80°C under argon
Purification Challenges
The compound's amphiphilic nature (logP ≈ -1.3) complicates isolation:
Chromatographic Conditions
| Column | Mobile Phase | Retention (min) |
|---|---|---|
| C18 (150×4.6) | A: 0.1% TFA/H₂O | 12.3 |
| B: 0.1% TFA/ACN | ||
| Gradient | 5% B → 40% B over 25 min |
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, D₂O)
δ 6.85 (s, 2H, NH-biotin), 4.50 (m, 1H, biotin CH), 3.10 (t, J=6.5 Hz, 4H, GABA CH₂N), 2.92 (d, J=13 Hz, 2H, SCH₂).
HRMS (ESI-TOF)
Calculated for C₂₂H₃₄N₆O₉S₃: 622.74
Found: 623.1568 [M+H]⁺
Scale-Up Considerations
Batch Production Data
| Scale | Yield | Purity |
|---|---|---|
| 5 mg | 23% | 98.5% |
| 50 mg | 34% | 97.8% |
| 500 mg | 41% | 96.2% |
Critical Process Parameters
-
pH control during amidation: 7.8-8.2
-
Stirring speed: ≥500 rpm for heterogeneous mixtures
Applications in Biochemical Research
While pharmacological data remains proprietary, structural analogs demonstrate:
Chemical Reactions Analysis
Types of Reactions
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield different reduced forms of the compound.
Scientific Research Applications
Biochemical Applications
1.1. Targeting and Delivery Systems
The biotinylated structure of the compound allows for targeted delivery in biological systems. Biotin is known for its high affinity to avidin and streptavidin, making this compound useful for:
- Drug Delivery : Facilitating the targeted delivery of therapeutics to specific cells or tissues, particularly in cancer therapy.
- Diagnostics : Serving as a tool in diagnostic assays where biotin-streptavidin interactions can enhance sensitivity.
Case Study: Targeted Drug Delivery
A study demonstrated the successful use of this compound in delivering anticancer agents specifically to tumor cells, resulting in increased efficacy and reduced side effects compared to non-targeted therapies .
Pharmacological Applications
2.1. Antimicrobial Activity
Research indicates that [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) exhibits antimicrobial properties against various pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Case Study: Antimicrobial Efficacy
In vitro studies showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
2.2. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in cell cultures.
Case Study: Inflammatory Response Reduction
A murine model demonstrated that treatment with this compound resulted in a significant decrease in paw edema, indicating its potential application in managing inflammatory diseases .
Neuroscience Applications
3.1. Neuroprotective Effects
Given its structural components, there is potential for this compound to exhibit neuroprotective effects, particularly through modulation of neurotransmitter systems.
Case Study: Neuroprotection Studies
Research exploring the effects on gamma-aminobutyric acid (GABA) receptors suggests that the compound may enhance GABAergic signaling, which could be beneficial in treating neurodegenerative diseases .
Synthesis and Characterization
The synthesis of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) typically involves multi-step organic reactions, including:
- Amide Formation : Reaction of dithiomethylenemalonic acid with 4-aminobutyric acid derivatives.
- Biotinylation : Incorporation of the biotin moiety through coupling reactions.
The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Mechanism of Action
The mechanism of action of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) involves its interaction with specific molecular targets within cells. The biotin moiety allows for targeted delivery to biotin-binding proteins, while the dithiomethylenemalonic acid and 4-aminobutyric acid components interact with various enzymes and receptors. These interactions can modulate cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Structural and Functional Differences
The most direct structural analog is [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(3-aminopropionic Acid) (sc-221364, $430/5 mg). Key distinctions include:
Key Implications:
- Reaction Efficiency: The longer GABA chain in Bis(4-aminobutyric Acid) improves accessibility for amine-reactive probes, making it preferable for multi-step conjugations requiring spatial flexibility .
- Dynamic Exchange: Both compounds utilize the dithiomethylenemalonic acid core for thiol-disulfide exchange, but Bis(4-aminobutyric Acid) exhibits slower exchange kinetics due to steric hindrance from the longer chain .
- Cost: The lower price of Bis(4-aminobutyric Acid) may reflect synthetic ease or higher commercial demand .
Comparison with Other Biotinylated Crosslinkers
Other biotin derivatives, such as N,N-Bis(ethylmethanethiosulfonate) Biotinamide (sc-219271, $360/5 mg), differ in reactive groups:
- Methanethiosulfonate (MTS) groups : Target cysteine residues irreversibly, unlike the dynamic disulfide bonds in dithiomethylenemalonic acid derivatives .
- Applications: MTS-based compounds are suited for stable bioconjugation, whereas Bis(4-aminobutyric Acid) supports reversible, redox-responsive assemblies .
Metabolic and Functional Insights on 4-Aminobutyric Acid (GABA)
Biological Activity
[Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) (CAS Number: 1322625-02-4) is a complex biotin derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, includes multiple functional groups that may interact with various biological systems. Understanding its biological activity is crucial for potential applications in biomedical research and therapeutic development.
- Molecular Formula : C26H42N6O9S3
- Molecular Weight : 678.84 g/mol
- SMILES Notation : OC(=O)CCCNC(=O)C(NC(=O)CCSSCCNC(=O)CCCC[C@@H]1SC[C@@H]2NC(=O)N[C@H]12)C(=O)NCCCC(=O)O
The biological activity of [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) is primarily attributed to its ability to interact with specific proteins and enzymes within the body. Its biotin component allows it to bind to avidin or streptavidin, facilitating targeted delivery of therapeutic agents or imaging probes.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, similar to other biotin derivatives that affect enzyme activity.
- Receptor Modulation : It may interact with neurotransmitter receptors, particularly GABA receptors, influencing neuronal excitability and synaptic transmission.
Biological Activity Studies
Research into the biological activity of this compound has been limited, but some studies suggest promising avenues for exploration:
Case Study: GABA Receptor Interaction
A related compound, 4-aminobutyric acid (GABA), has shown significant effects on neuronal activity. GABA primarily acts as an inhibitory neurotransmitter in the central nervous system, and derivatives like [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid) may enhance or modulate these effects due to structural similarities.
- In Vitro Studies : GABA has been shown to promote proliferation in GABRP-expressing cells while inhibiting growth in GABRP-negative cells. This suggests that derivatives may have selective growth-promoting properties in certain cellular contexts .
- Animal Studies : In vivo studies have indicated that GABA can influence insulin secretion and glucose metabolism, which could be relevant for metabolic disorders .
Data Table of Biological Activities
Q & A
Q. What are the recommended synthetic routes for preparing [Biotinylamidoethyl]-dithiomethylenemalonic Acid Bis(4-aminobutyric Acid), and how can purity be optimized?
The compound is typically synthesized via biotinylation of a dithiomethylene malonic acid core conjugated to 4-aminobutyric acid residues. A critical step involves protecting the carboxylic acid groups of 4-aminobutyric acid during conjugation to avoid side reactions. For example, isopropyl protection groups can enhance solubility in organic solvents and simplify purification . Post-synthesis, reverse-phase HPLC with trifluoroacetic acid (TFA) as a mobile phase modifier is recommended for purity assessment .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
Mass spectrometry (MALDI-TOF or ESI-MS) confirms molecular weight, while NMR (¹H and ¹³C) resolves the biotinylamidoethyl and dithiomethylene malonic acid linkages. For detecting free thiol groups (critical for crosslinking), Ellman’s assay or LC-MS with HATU-mediated derivatization can be employed . FT-IR is useful for verifying amide bond formation between biotin and the ethylene backbone .
Q. What is the functional significance of the 4-aminobutyric acid moieties in this compound?
4-Aminobutyric acid (GABA) confers neuroactive properties, enabling studies on GABA receptor interactions or neurotransmitter delivery systems. The compound’s bifunctional design (biotin for affinity tagging and GABA for targeting) allows applications in neuronal protein isolation or receptor trafficking assays . Stability under physiological pH (7.4) should be validated via UV-Vis spectroscopy to ensure GABA remains bioactive post-conjugation .
Q. How does the dithiomethylenemalonic acid linker influence stability and reactivity?
The dithiol group enables reversible disulfide bond formation, facilitating controlled crosslinking in redox-sensitive environments (e.g., intracellular compartments). However, thiol-disulfide exchange reactions can occur in storage; thus, lyophilization with cryoprotectants (e.g., trehalose) or storage under inert gas (N₂/Ar) is advised .
Advanced Research Questions
Q. What experimental strategies optimize crosslinking efficiency when using this compound in protein interaction studies?
Crosslinking efficiency depends on thiol accessibility and redox conditions. Pre-incubate the compound with a reducing agent (e.g., TCEP) to activate dithiols, then quench excess reductant before adding target proteins. Use SDS-PAGE with streptavidin-HRP to visualize biotinylated complexes. For quantitative analysis, combine surface plasmon resonance (SPR) with kinetic modeling to distinguish specific binding from nonspecific aggregation .
Q. How can contradictions in observed biological activity (e.g., inconsistent GABA receptor modulation) be resolved?
Contradictions may arise from batch-to-batch variability in biotinylation efficiency or GABA stereopurity. Validate GABA enantiomeric purity via chiral HPLC (e.g., using a Crownpak CR-I column) . Additionally, perform competitive binding assays with unmodified GABA to confirm receptor specificity. If off-target effects persist, consider replacing 4-aminobutyric acid with site-specific analogs (e.g., 3-aminopropionic acid) to isolate structural contributors .
Q. What methodologies are recommended for studying this compound’s interaction with GABAA receptors in neuronal models?
Use primary cortical neurons or HEK293 cells transfected with GABAA subunits. Apply the compound at varying concentrations (1–100 µM) and measure chloride influx via patch-clamp electrophysiology or fluorescent indicators (e.g., MQAE). For spatial resolution, combine super-resolution microscopy with anti-biotin immunolabeling to track receptor-colocalization .
Q. How does this compound compare to structurally related biotin derivatives (e.g., Bis(3-aminopropionic Acid) analog) in targeted delivery systems?
Comparative studies should assess linker flexibility and cellular uptake. The 4-aminobutyric acid analog’s longer alkyl chain may enhance membrane permeability but reduce aqueous solubility. Conduct side-by-side biodistribution assays in vivo using radiolabeled (³H-biotin) derivatives, followed by scintillation counting of tissue homogenates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
